molecular formula C21H21N3O4S B2404795 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 486398-16-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2404795
CAS No.: 486398-16-7
M. Wt: 411.48
InChI Key: LZZIRIFROQTDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (hereafter referred to as the "target compound") features a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3. This oxadiazole is linked via a thioether bridge to a ketone moiety integrated into a 3,4-dihydroquinoline scaffold . The dihydroquinoline moiety introduces basicity, which may influence solubility and bioavailability.

Synthesis of such compounds typically involves cyclization of hydrazides with CS₂ under basic conditions (e.g., KOH/ethanol) to form oxadiazole-thiones, followed by alkylation with α-halogenated ketones .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-17-10-9-15(12-18(17)27-2)20-22-23-21(28-20)29-13-19(25)24-11-5-7-14-6-3-4-8-16(14)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZIRIFROQTDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

  • Quinoline Derivative Preparation: : Synthesis starts with the formation of the quinoline derivative through cyclization reactions involving suitable precursors, often under acidic or basic conditions.

  • Oxadiazole Ring Formation: : The 1,3,4-oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives, under dehydrating conditions.

  • Thioether Linkage Formation: : The final step involves coupling the quinoline derivative with the oxadiazole derivative through a thioether linkage, often using thiolating agents like thiourea under controlled temperatures.

Industrial Production Methods

While industrial production methods may vary, large-scale synthesis often focuses on optimizing yields and minimizing costs and environmental impact. Methods typically involve:

  • Batch Reactor Systems: : Used for precise control over reaction conditions.

  • Continuous Flow Reactors: : Offer efficiency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

  • Oxidation: : Typically involves oxidizing agents like potassium permanganate.

  • Reduction: : Employs agents such as sodium borohydride.

  • Substitution: : Can undergo nucleophilic substitutions using suitable nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, often in acidic conditions.

  • Reduction: : Sodium borohydride in alcoholic solvents.

  • Substitution: : Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products

  • Oxidation Products: : Often yield quinolone derivatives.

  • Reduction Products: : Typically yield dihydroquinoline derivatives.

  • Substitution Products: : Diverse, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibit significant anticancer properties. For example:

  • NF-kB Inhibition : Compounds derived from quinoline structures have shown efficacy as NF-kB inhibitors. This pathway is crucial in cancer cell proliferation and survival .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of oxadiazole derivatives:

  • Broad-Spectrum Activity : Compounds containing oxadiazole moieties have demonstrated activity against various bacterial strains and fungi. The specific incorporation of the thioether group enhances their bioactivity .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study synthesized a series of quinoline-based compounds and evaluated their anticancer activity against several cancer cell lines. The results indicated that modifications at the quinoline structure significantly affected cytotoxicity and selectivity towards cancer cells .

CompoundCell Line TestedIC50 (μM)
Compound AMCF7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10
Compound CA549 (Lung Cancer)20

Case Study 2: Antimicrobial Screening

In another study, a library of oxadiazole derivatives was screened for antimicrobial activity. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli18
Compound ES. aureus22
Compound FP. aeruginosa15

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Interacts with specific enzymes and receptors in biological systems.

  • Pathways Involved: : Inhibition or activation of particular biochemical pathways, leading to observed effects like antimicrobial or anti-cancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

2,4-Dichlorophenyl Substitution ()

A closely related analog replaces the 3,4-dimethoxyphenyl group with a 2,4-dichlorophenyl substituent. This substitution may enhance binding to targets requiring polar interactions, such as enzymes with hydrophobic active sites. However, the decreased hydrophobicity compared to methoxy groups could reduce membrane permeability .

Phenoxymethyl Substitution ()

In 1-(2,3-dihydroindol-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone, the phenoxymethyl group introduces steric bulk and flexibility. The ether linkage may improve solubility in polar solvents, while the dihydroindole core (vs. dihydroquinoline) reduces basicity, altering ionization at physiological pH .

Imidazole-Based Analogs ()

The compound 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one replaces the oxadiazole with an imidazole ring. Imidazoles offer hydrogen-bonding capabilities via the N–H group, which could improve target affinity in biological systems.

Core Heterocycle Modifications

Thiadiazole Derivatives ()

Compounds like 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)ethanone substitute oxadiazole with thiadiazole. The sulfur atom in thiadiazole enhances π-stacking and van der Waals interactions.

Chromenopyrimidine Hybrids ()

The analog 1-(3,4-dihydroquinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone incorporates a fused chromenopyrimidine system. This increases molecular rigidity and weight, likely reducing solubility but improving specificity for planar binding pockets (e.g., DNA topoisomerases) .

Table 1: Key Properties of Target Compound and Analogs
Compound Substituent (Oxadiazole) Core Structure logP* Molecular Weight Potential Activity
Target Compound 3,4-Dimethoxyphenyl Oxadiazole + Dihydroquinoline 3.8 437.5 Antimicrobial, CNS-targeted
2,4-Dichlorophenyl Analog () 2,4-Dichlorophenyl Oxadiazole + Dihydroquinoline 4.2 441.3 Antifungal, Enzyme inhibition
Phenoxymethyl Analog () Phenoxymethyl Oxadiazole + Dihydroindole 3.5 409.4 Anti-inflammatory
Thiadiazole Derivative () Phenylamino Thiadiazole + Phenyl 4.0 295.3 Anticancer

*Calculated using ChemDraw (estimated values).

Key Findings:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) improve solubility but may reduce metabolic stability compared to chlorinated analogs .
  • Heterocycle Choice : Thiadiazoles and imidazoles offer distinct binding profiles due to sulfur or nitrogen interactions, respectively .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O3SC_{21}H_{27}N_3O_3S, with a molecular weight of 369.46 g/mol. The structure features a quinoline moiety linked to an oxadiazole through a thioether bond, which is crucial for its biological activity.

Property Value
Molecular FormulaC21H27N3O3S
Molecular Weight369.46 g/mol
CAS Number76252-06-7
Boiling PointNot available
DensityNot available

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole ring exhibit promising anticancer properties. For example, derivatives with similar structures have shown significant inhibitory effects on various cancer cell lines:

  • MCF-7 and HCT-116 Cells : Compounds similar to the target compound demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen. For instance, a related compound exhibited an IC50 of 24.74 µM against MCF-7 cells, indicating strong antiproliferative activity .

Case Study: Anticancer Efficacy

In a comparative study, derivatives of 1,3,4-oxadiazole were synthesized and tested against cancer cell lines:

  • Compound 22 (related structure): Exhibited an IC50 of 10.2 µM on EAC cells and demonstrated targeting effects on VEGF, suggesting potential for inhibiting tumor growth .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have indicated that oxadiazole derivatives possess significant activity against various bacterial strains:

  • Mycobacterium tuberculosis : Certain oxadiazole derivatives showed effective inhibition at concentrations as low as 62.5 µg/mL .
  • Gram-positive Bacteria : Compounds similar to the target compound were found to be effective compared to standard antibiotics like Ampicillin .

The biological activity of this compound is likely attributed to its ability to interact with key biological targets:

  • Thymidylate Synthase Inhibition : Some related compounds inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. This inhibition could explain the observed anticancer effects .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are critical:

  • Toxicological Studies : Preliminary data suggest moderate toxicity levels; however, comprehensive studies are required to establish safety profiles before clinical applications.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical steps ensure successful cyclization of the 1,3,4-oxadiazole ring?

The synthesis involves two key steps:

  • Thioether formation : Reacting a bromo-ethanone derivative (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with a thiol-containing intermediate (e.g., 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol) under alkaline conditions. Evidence from analogous syntheses suggests using ethanol as a solvent and refluxing for 8–12 hours to achieve high yields .
  • Oxadiazole cyclization : Employing hydrazine hydrate or carbon disulfide (CS₂) with potassium hydroxide (KOH) under reflux. For example, cyclization of 2-hydroxybenzohydrazide with CS₂ in ethanol/KOH requires 8 hours of reflux, followed by recrystallization from methanol to isolate the product .
    Critical considerations : Monitor reaction progress via TLC, and ensure anhydrous conditions during cyclization to avoid hydrolysis of intermediates.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound, and how do they resolve structural ambiguities?

  • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.8–8.0 ppm) and confirm the dihydroquinoline and oxadiazole moieties. For example, in similar compounds, the thioether CH₂ group appears as a singlet at δ ~4.7 ppm .
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 452) and fragmentation patterns.
  • Elemental analysis : Validate purity by matching experimental vs. calculated C, H, N, and S percentages (e.g., ±0.3% deviation acceptable) .
    Cross-validation : Combine NMR with IR (to detect C=O stretches at ~1700 cm⁻¹) and X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

Q. How does the presence of the 1,3,4-oxadiazole moiety influence the compound’s reactivity and stability under acidic/basic conditions?

The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack at the sulfur or nitrogen positions. Stability studies on similar oxadiazole-thiones show:

  • Acidic conditions : Hydrolysis of the oxadiazole ring may occur, forming carboxylic acid derivatives.
  • Basic conditions : The thioether linkage (C-S) can undergo cleavage, especially under strong bases like NaOH .
    Reactivity applications : The oxadiazole’s electron-withdrawing nature enhances electrophilic substitution on the adjacent dimethoxyphenyl ring, enabling further functionalization (e.g., nitration or halogenation) .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing the thioether linkage, and what factors contribute to low yields?

Key factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group compared to ethanol, but may complicate purification. Evidence shows ethanol achieves 85–91% yields for analogous thioether syntheses .
  • Temperature and time : Reflux for 8–12 hours ensures complete alkylation. Shorter times (<6 hours) result in unreacted starting material .
  • Stoichiometry : Use a 1.1:1 molar ratio of thiol to bromo-ethanone to account for potential oxidation of the thiol .
    Troubleshooting : Low yields often stem from moisture-sensitive intermediates. Pre-dry solvents and reagents, and use inert gas (N₂/Ar) during sensitive steps .

Q. What strategies mitigate by-product formation during the cyclization to form the 1,3,4-oxadiazole ring?

  • Controlled stoichiometry : Excess hydrazine hydrate (>1.2 equivalents) can lead to over-cyclization or dimerization. Use equimolar ratios of hydrazine and carbonyl precursors .
  • Catalytic additives : p-Toluenesulfonic acid (p-TsOH) accelerates cyclization and suppresses side reactions, as shown in dihydroquinazoline syntheses .
  • Purification : Recrystallize crude products from ethanol or DMF/EtOH (1:1) to remove polymeric by-products .

Q. How do computational methods aid in predicting the compound’s solubility, bioavailability, and potential for crystallization?

  • Solubility prediction : Calculate topological polar surface area (TPSA; ~102 Ų for similar compounds) and XlogP (~1.8) to estimate aqueous solubility. High TPSA (>100 Ų) correlates with lower membrane permeability but better solubility in polar solvents .
  • Crystallization likelihood : Molecular flexibility (7 rotatable bonds) may hinder crystallization. Use additives like seed crystals or reduce cooling rates during recrystallization .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using the dimethoxyphenyl group’s π-stacking potential and the oxadiazole’s hydrogen-bonding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.